molecular formula C29H20Cl2N6O3S B15138004 Gst-IN-1

Gst-IN-1

Cat. No.: B15138004
M. Wt: 603.5 g/mol
InChI Key: QEUYHIXZYKDJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of Gst-IN-1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as chromatography, are employed to ensure the final product meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions: Gst-IN-1 undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are essential for modifying the compound to enhance its inhibitory activity or to study its interactions with other molecules .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, reducing agents, and oxidizing agents. The reaction conditions are carefully controlled to ensure the desired outcome, such as specific temperature ranges and pH levels .

Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions may result in the formation of derivatives with different functional groups, while oxidation reactions can lead to the formation of oxidized products .

Scientific Research Applications

Gst-IN-1 has a wide range of applications in scientific research. In chemistry, it is used to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy. In biology, this compound helps researchers understand the role of glutathione S-transferase in cellular processes and its involvement in diseases such as cancer. In medicine, this compound is being explored as a potential therapeutic agent for conditions where glutathione S-transferase plays a critical role. Additionally, this compound has industrial applications in the development of new drugs and in the study of environmental toxins .

Mechanism of Action

Gst-IN-1 exerts its effects by binding to the active site of glutathione S-transferase, thereby inhibiting its activity. This inhibition prevents the enzyme from catalyzing the conjugation of glutathione to various substrates, which is a crucial step in the detoxification process. The molecular targets of this compound include specific isoforms of glutathione S-transferase, and the pathways involved are related to the enzyme’s role in cellular detoxification and stress response .

Comparison with Similar Compounds

Gst-IN-1 is unique compared to other glutathione S-transferase inhibitors due to its high specificity and potency. Similar compounds include ethacrynic acid, which also inhibits glutathione S-transferase but with lower specificity and higher toxicity. Another similar compound is sulforaphane, a natural compound found in cruciferous vegetables, which has a broader range of targets and lower potency compared to this compound .

Conclusion

This compound is a valuable compound in scientific research due to its potent inhibitory activity against glutathione S-transferase. Its applications span across chemistry, biology, medicine, and industry, making it a versatile tool for studying enzyme inhibition and developing new therapeutic agents. The unique properties of this compound, such as its high specificity and potency, set it apart from other similar compounds, highlighting its importance in the field of enzyme research.

Properties

Molecular Formula

C29H20Cl2N6O3S

Molecular Weight

603.5 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-3-[2-(5-chlorothiophen-2-yl)-4-oxo-6-[2-(2H-tetrazol-5-yl)phenyl]quinazolin-3-yl]propanoic acid

InChI

InChI=1S/C29H20Cl2N6O3S/c30-19-8-5-16(6-9-19)13-18(29(39)40)15-37-27(24-11-12-25(31)41-24)32-23-10-7-17(14-22(23)28(37)38)20-3-1-2-4-21(20)26-33-35-36-34-26/h1-12,14,18H,13,15H2,(H,39,40)(H,33,34,35,36)

InChI Key

QEUYHIXZYKDJGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(C=C2)N=C(N(C3=O)CC(CC4=CC=C(C=C4)Cl)C(=O)O)C5=CC=C(S5)Cl)C6=NNN=N6

Origin of Product

United States

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